SNAP

Vue d'ensemble

Description

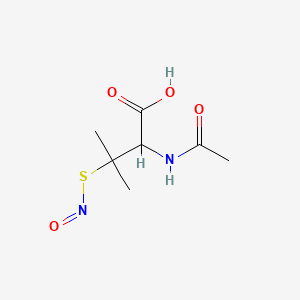

S-nitroso-N-acetyl-D-penicillamine is a nitroso compound that is N-acetyl-D-penicillamine in which the sulfanyl hydrogen is replaced by a nitroso group. It has a role as a nitric oxide donor and a vasodilator agent. It is a nitroso compound and a nitrosothio compound. It is functionally related to a N-acetyl-D-penicillamine.

A sulfur-containing alkyl thionitrite that is one of the NITRIC OXIDE DONORS.

Applications De Recherche Scientifique

Applications d'interfaces antibactériennes

SNAP a été utilisé pour créer des interfaces antibactériennes dans les soins de santé et les dispositifs médicaux {svg_1}. Les infections restent un défi majeur dans les soins de santé, avec deux millions d'infections associées aux soins de santé signalées chaque année aux États-Unis. seulement {svg_2}. Les chercheurs ont greffé this compound sur de l'huile de silicone pour créer un nouveau matériau (this compound–Si) qui présente des effets antibactériens proactifs {svg_3}. Ce matériau s'est avéré prometteur pour réduire les défis infectieux associés aux dispositifs médicaux {svg_4}.

Libération d'oxyde nitrique (NO)

This compound est un donneur d'oxyde nitrique (NO) {svg_5}. Il a été utilisé dans des essais de prolifération pour générer de l'oxyde nitrique (NO) dans les cultures cellulaires {svg_6}. La libération de NO dans des conditions physiologiques fait de this compound un outil utile pour étudier les actions pharmacologiques et physiologiques du NO {svg_7}.

Vasodilatation et relaxation des muscles lisses

This compound a été identifié comme un vasodilatateur et un relaxant des muscles lisses {svg_8}. Ces propriétés le rendent précieux dans l'étude et le traitement des affections liées aux vaisseaux sanguins et aux tissus musculaires lisses {svg_9}.

Activation des lymphocytes

This compound a été utilisé comme activateur des lymphocytes {svg_10}. Cette propriété est importante dans l'étude des réponses immunitaires et le développement des immunothérapies {svg_11}.

Blocage de l'activité de la transglutaminase endogène (TG2)

This compound a été utilisé pour bloquer l'activité de la transglutaminase endogène (TG2) {svg_12}. TG2 est une enzyme impliquée dans la réticulation des protéines, et son activité est impliquée dans diverses maladies, notamment les maladies neurodégénératives et le cancer {svg_13}.

Activation de la guanylate cyclase soluble

This compound active la guanylate cyclase soluble {svg_14}, une enzyme qui catalyse la conversion du GTP en GMP cyclique. Cette activation joue un rôle crucial dans de nombreux processus biologiques, notamment la vasodilatation et l'inhibition de l'agrégation plaquettaire {svg_15}.

Mécanisme D'action

Target of Action

S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a model for the general class of S-nitrosothiols . It is a potent vasodilator in vitro and in vivo . Its primary targets include vascular smooth muscle cells, leukocytes, and cysteine proteases . It also activates soluble guanylyl cyclase .

Mode of Action

This compound releases nitric oxide (NO) under physiological conditions . This release of NO mimics the actions of nitric oxide, including the relaxation of isolated bovine coronary artery rings . It inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases .

Biochemical Pathways

This compound affects several biochemical pathways. It induces Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulating genes involved in cardiac muscle tissue development and oxytocin signaling pathway . It also activates soluble guanylyl cyclase .

Pharmacokinetics

This compound begins to evolve nitric oxide immediately upon solubilization in aqueous buffers, with a half-life of 10 hours . This makes it a useful tool for studying the pharmacological and physiological actions of NO .

Result of Action

The release of NO from this compound has several effects at the molecular and cellular level. It relaxes isolated bovine coronary artery rings , inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases . It also stabilizes the transactive form of hypoxia-inducible factor-1α (HIF-1α), leading to the induction of HIF-1α target genes such as vascular endothelial growth factor and carbonic anhydrase 9 .

Analyse Biochimique

Biochemical Properties

S-Nitroso-N-acetylpenicillamine is known to release nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . It is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance . It also activates soluble guanylyl cyclase .

Cellular Effects

S-Nitroso-N-acetylpenicillamine has been shown to have various effects on cells. For instance, it has been found to cause apoptosis in CHP212 cells . It also exhibits excellent activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with up to complete reduction observed over 24 hours .

Molecular Mechanism

The molecular mechanism of S-Nitroso-N-acetylpenicillamine involves the release of nitric oxide (NO), which serves as a signaling molecule in living systems, especially related to vasodilation . It also activates Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulation of genes involved in cardiac muscle tissue development and oxytocin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, S-Nitroso-N-acetylpenicillamine has been shown to release high payloads of NO in a sustained manner for in excess of 50 hours . It also retains 82% of the initial S-Nitroso-N-acetylpenicillamine after 2 months storage at 37 °C .

Dosage Effects in Animal Models

In animal models, the administration of S-Nitroso-N-acetylpenicillamine has been shown to result in significant elevation of the blood glucose levels . This elevated blood glucose levels were due to significant reduction in plasma insulin levels .

Metabolic Pathways

S-Nitroso-N-acetylpenicillamine has been found to induce a metabolic shift from oxidative phosphorylation to glycolysis following its administration in the hearts .

Transport and Distribution

While specific transporters or binding proteins for S-Nitroso-N-acetylpenicillamine have not been identified, it is known that the compound is used as a model for the general class of S-nitrosothiols, which serve as signaling molecules in living systems .

Subcellular Localization

Given its role as a signaling molecule, it is likely that it is distributed throughout the cell where it can interact with various biomolecules .

Activité Biologique

S-Nitroso-N-acetylpenicillamine (SNAP) is a synthetic compound classified as a S-nitrosothiol (RSNO), which plays a significant role in various biological processes by releasing nitric oxide (NO) under physiological conditions. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on different biological systems, and potential clinical applications.

Overview of this compound

This compound is known for its ability to release NO, a crucial signaling molecule involved in numerous physiological functions such as vasodilation, neurotransmission, and immune response. The compound is characterized by its light green solid form, soluble in water and DMSO, making it suitable for various experimental applications .

- Nitric Oxide Release : this compound releases NO through several mechanisms including thermal decomposition and catalysis. The release can be enhanced by the presence of platinum nanoparticles, which have been shown to significantly promote NO generation from this compound under physiological conditions .

- Vasodilation : this compound acts as a potent vasodilator. Studies have demonstrated that it relaxes vascular smooth muscle tissues, such as the rabbit aorta and guinea pig trachea, indicating its potential use in treating cardiovascular diseases .

- Antimicrobial Activity : this compound exhibits antimicrobial properties, which are attributed to its ability to release NO. This action can inhibit bacterial growth and has implications for developing antimicrobial coatings in medical devices .

- Antithrombotic Effects : The compound has been shown to inhibit platelet activation and aggregation, making it a candidate for therapeutic strategies aimed at preventing thrombosis .

Biological Activity Data

The biological activity of this compound varies depending on its concentration and the biological system being studied. Below is a summary table of key findings related to this compound's biological effects:

| Biological Activity | Effect Observed | EC50 (nM) |

|---|---|---|

| Vasodilation (Rabbit Aorta) | Smooth muscle relaxation | 220 |

| Antimicrobial Activity | Inhibition of bacterial growth | Not specified |

| Antithrombotic Activity | Inhibition of platelet aggregation | Not specified |

| Calcium-independent synaptic release | Stimulates synaptic vesicle release | Not specified |

Case Studies

- Vasodilation Study : In a controlled study, this compound was administered to isolated segments of rabbit aorta. Results indicated that this compound effectively induced vasodilation, with an EC50 value indicating significant potency compared to other RSNOs .

- Antimicrobial Coating Development : Research involving the incorporation of this compound into polyethylene coatings demonstrated its effectiveness in preventing bacterial colonization on surfaces used in medical devices. This study highlighted the potential for this compound as an antimicrobial agent in clinical settings .

- Cancer Cell Studies : Cellular experiments revealed that NO released from this compound could induce apoptosis in human cancer cells in vitro, suggesting its potential role in cancer therapy .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897531 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79032-48-7 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79032-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.